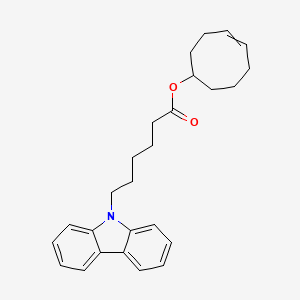
Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate is an organic compound that combines the structural features of cyclooctene and carbazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate typically involves the esterification of cyclooct-4-en-1-ol with 6-(9H-carbazol-9-yl)hexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Various ester derivatives
Aplicaciones Científicas De Investigación
Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate involves its interaction with specific molecular targets and pathways. The compound’s carbazole moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate
- 4-(9H-Carbazol-9-yl)triphenylamine derivatives : These compounds are used in OLEDs and have similar structural features .
- 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene : Another carbazole-based compound with applications in organic electronics .
Uniqueness
This compound is unique due to its combination of cyclooctene and carbazole moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research.
Propiedades
Número CAS |
869318-51-4 |
|---|---|
Fórmula molecular |
C26H31NO2 |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
cyclooct-4-en-1-yl 6-carbazol-9-ylhexanoate |
InChI |
InChI=1S/C26H31NO2/c28-26(29-21-13-5-2-1-3-6-14-21)19-7-4-12-20-27-24-17-10-8-15-22(24)23-16-9-11-18-25(23)27/h1-2,8-11,15-18,21H,3-7,12-14,19-20H2 |
Clave InChI |
YWGMJUIXAMJBIK-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)CCCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)

![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
![1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B12536030.png)
![2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12536033.png)

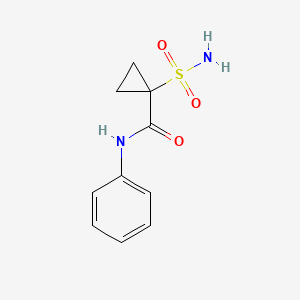
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)-](/img/structure/B12536039.png)
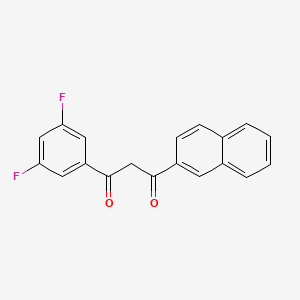

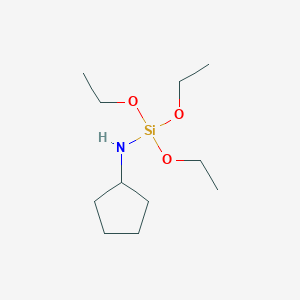
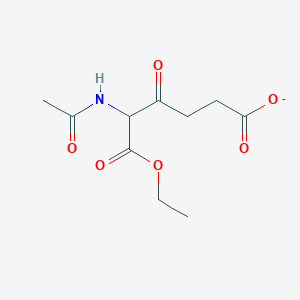
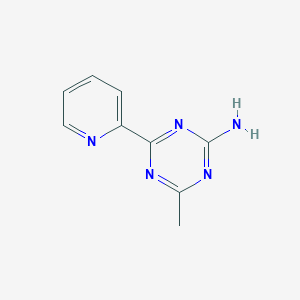
![6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)-](/img/structure/B12536081.png)
